molecular formula C24H22ClFN4O4S B11516638 7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B11516638
M. Wt: 517.0 g/mol
InChI Key: YZVIRISNWADVOU-UHFFFAOYSA-N
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Description

7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. This compound is structurally characterized by the presence of a quinoline core, a piperazine ring, and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluoro group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Addition of the 2-chlorobenzoyl group: This step involves acylation reactions using 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the carbamothioyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced quinoline and piperazine derivatives.

    Substitution: Formation of various substituted quinoline and piperazine derivatives.

Scientific Research Applications

7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other fluoroquinolone derivatives.

    Biology: Studied for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Utilized in the development of new antimicrobial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, making it more effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to the compound .

Uniqueness

7-[4-[(2-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to its specific structural modifications, which enhance its antibacterial activity and reduce susceptibility to resistance mechanisms. The presence of the 2-chlorobenzoyl and carbamothioyl groups contributes to its distinct pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22ClFN4O4S

Molecular Weight

517.0 g/mol

IUPAC Name

7-[4-[(2-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22ClFN4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

YZVIRISNWADVOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4Cl)F)C(=O)O

Origin of Product

United States

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